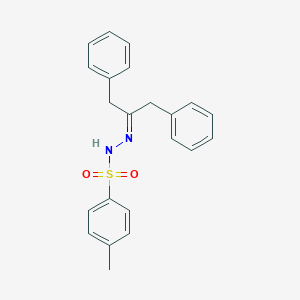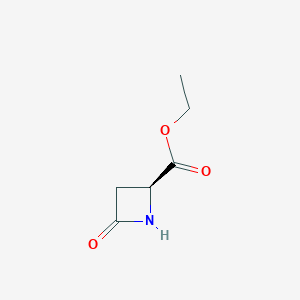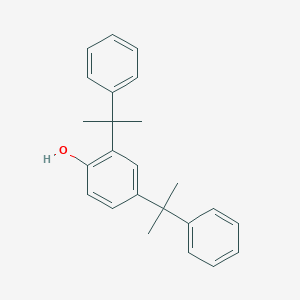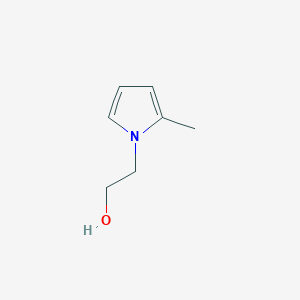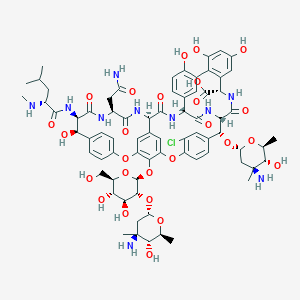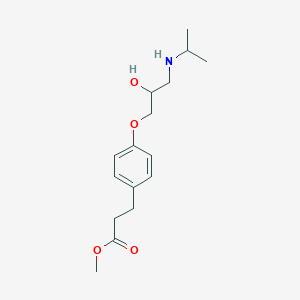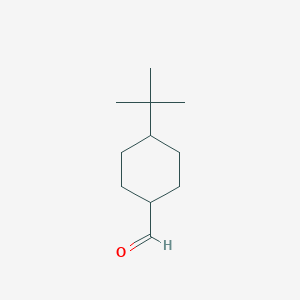
4-tert-Butylcyclohexanecarbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexanecarbaldehyde and related compounds involves several key strategies, including asymmetric synthesis of amines using N-tert-butanesulfinyl imines as intermediates (Ellman, Owens, & Tang, 2002) and organocatalytic synthesis involving Michael/Aldol sequence for the formation of spirocyclohexane carbaldehydes (Anwar, Li, & Chen, 2014). These methods demonstrate the versatility and efficiency in synthesizing complex structures with high levels of stereoselectivity.
Molecular Structure Analysis
The molecular structure of 4-tert-Butylcyclohexanecarbaldehyde is characterized by its cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group. This structure lends itself to various chemical transformations and reactivity patterns. Studies on related compounds provide insights into the structural peculiarities and conformations, as evidenced by spectroscopic characteristics (Podyachev et al., 2007).
Chemical Reactions and Properties
4-tert-Butylcyclohexanecarbaldehyde participates in various chemical reactions, including ene reactions with singlet oxygen and other enophiles, demonstrating its versatility in organic synthesis (Dang & Davies, 1991). Additionally, its reactivity with lithiated compounds to form α-substituted esters highlights its utility in synthetic chemistry (Häner, Maetzke, & Seebach, 1986).
Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
4-tert-Butylcyclohexanecarbaldehyde has been found to play a role in the asymmetric synthesis of amines. N-tert-butanesulfinyl aldimines, which can be prepared from aldehydes like 4-tert-Butylcyclohexanecarbaldehyde, are versatile intermediates in synthesizing a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and α-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Reduction Agent in Organic Chemistry
The compound is also used in the reduction of acid chlorides to aldehydes and aldehydes and ketones to alcohols. A study highlighted its use in selectively reducing 4-tert-butylcyclohexanone to the trans alcohol with high stereoselectivity (Hutchins & Markowitz, 1980).
NMR Studies and Conformation Analysis
NMR methods have been used to investigate the conformations of 4-tert-butylphenoxyacetylhydrazones, derivatives of 4-tert-Butylcyclohexanecarbaldehyde. This study revealed the existence of rotamers due to nitrogen-carbonyl bond rotation and solvent effects on intra- and intermolecular hydrogen bonds (Syakaev et al., 2006).
Hydrogen Transfer Reduction and Aldol Condensation
Research on hydrogen transfer reduction using 4-tert-Butylcyclohexanecarbaldehyde showed its effectiveness in the liquid-phase reduction of 4-tert-butylcyclohexanone into 4-tert-butylcyclohexanol. This study also explored the aldol condensation of benzaldehyde and acetophenone, providing insights into the mechanism of deactivation in these reactions (Lopez et al., 2002).
Application in Photophysical Properties
4-tert-Butylcyclohexanecarbaldehyde has been used in synthesizing aryethynyl-functionalized pyrenes, which have significant implications in organic optoelectronic applications. Studies on these compounds revealed their promising characteristics as materials for organic light-emitting devices (OLEDs) and as models for investigating the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-tert-butylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRYXNVQNESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066643 | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcyclohexanecarbaldehyde | |
CAS RN |
20691-52-5 | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

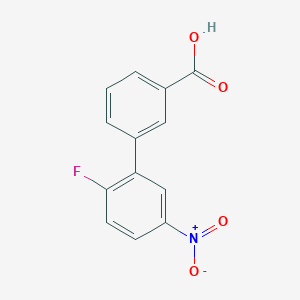
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

